
3-Amino-2-(thiophen-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-(thiophen-2-yl)acrylonitrile is an organic compound featuring a thiophene ring substituted with an amino group and an acrylonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(thiophen-2-yl)acrylonitrile typically involves the reaction of thiophene-2-carbaldehyde with malononitrile and ammonium acetate. The reaction is carried out in ethanol under reflux conditions. The general reaction scheme is as follows:
- The mixture is heated under reflux in ethanol .
- The product, this compound, is obtained after cooling and filtration.
Thiophene-2-carbaldehyde: reacts with in the presence of .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
化学反応の分析
Types of Reactions
3-Amino-2-(thiophen-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro-2-(thiophen-2-yl)acrylonitrile.
Reduction: 3-Amino-2-(thiophen-2-yl)ethylamine.
Substitution: Halogenated derivatives of the thiophene ring.
科学的研究の応用
Chemistry
In chemistry, 3-Amino-2-(thiophen-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of various derivatives that can be used in different chemical reactions.
Biology
In biological research, this compound can be used to study the interactions of thiophene derivatives with biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine
Medicinally, thiophene derivatives have shown potential in the development of drugs with anti-inflammatory, antimicrobial, and anticancer properties . This compound could be explored for similar applications.
Industry
In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other materials . This compound could be investigated for similar uses.
作用機序
The mechanism of action of 3-Amino-2-(thiophen-2-yl)acrylonitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and nitrile groups allows for hydrogen bonding and other interactions with biological molecules.
類似化合物との比較
Similar Compounds
3-Amino-2-(furan-2-yl)acrylonitrile: Similar structure but with a furan ring instead of thiophene.
3-Amino-2-(pyridin-2-yl)acrylonitrile: Contains a pyridine ring, offering different electronic properties.
3-Amino-2-(benzene-2-yl)acrylonitrile: Benzene ring provides different steric and electronic effects.
Uniqueness
3-Amino-2-(thiophen-2-yl)acrylonitrile is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocycles. Thiophene’s sulfur atom can participate in various interactions, making this compound particularly interesting for developing new materials and drugs.
特性
分子式 |
C7H6N2S |
|---|---|
分子量 |
150.20 g/mol |
IUPAC名 |
(E)-3-amino-2-thiophen-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C7H6N2S/c8-4-6(5-9)7-2-1-3-10-7/h1-4H,8H2/b6-4+ |
InChIキー |
NYOMYLAKEGHCPP-GQCTYLIASA-N |
異性体SMILES |
C1=CSC(=C1)/C(=C/N)/C#N |
正規SMILES |
C1=CSC(=C1)C(=CN)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13145470.png)

![3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13145476.png)
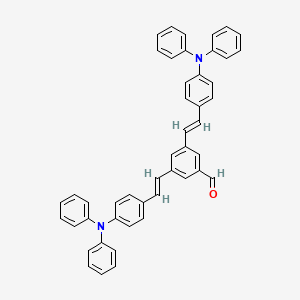
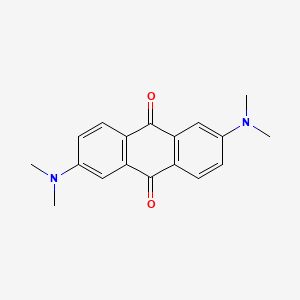
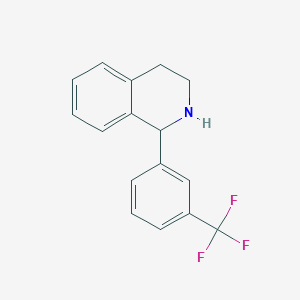

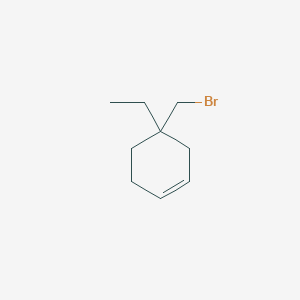
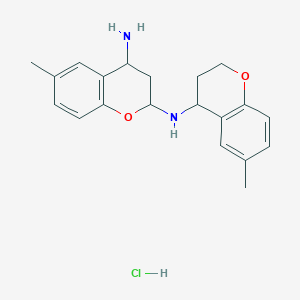
![(7S,8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13145523.png)
![5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol](/img/structure/B13145528.png)
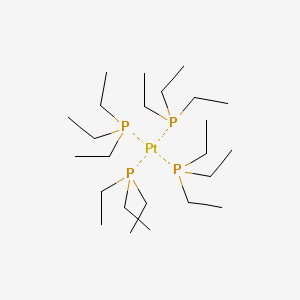
![[4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro[2,3-f][1]benzofuran-6-yl]-trimethylstannane](/img/structure/B13145546.png)
